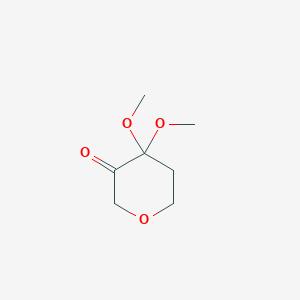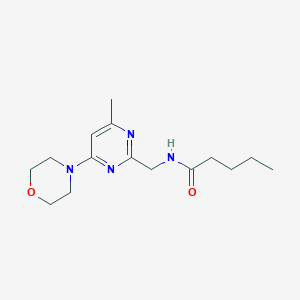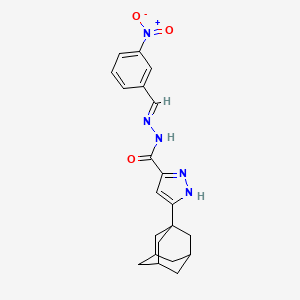
4,4-Dimethoxytetrahydropyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Dimethoxytetrahydropyran-3-one” is a heterocyclic compound with the empirical formula C7H12O4 . It has a molecular weight of 160.17 . It is a solid substance and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The SMILES string of “this compound” isCOC1(CCOCC1=O)OC . This indicates that the molecule contains a tetrahydropyran ring with two methoxy groups attached to the 4th carbon and a carbonyl group attached to the 3rd carbon .
Scientific Research Applications
Enzymatic Synthesis and Applications
The asymmetric enzymatic reduction of 4,4-dimethoxytetrahydropyran-3-one has been shown to provide a chiral precursor for pharmaceutical intermediates with high enantioselectivity. A process involving in situ NADPH-cofactor regeneration using glucose dehydrogenase was developed, achieving high yields and showcasing the compound's utility in scalable, green chemistry applications (Kosjek et al., 2008).
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It has been employed in:
- The Prins-type synthesis of cytotoxic alkyl chloro dihydropyrans, demonstrating the potential for developing novel therapeutic agents (Miranda et al., 2006).
- The synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans through four-component reactions, highlighting its role in diversifying pyran-based chemical libraries (Sun et al., 2011).
Materials Science
In materials science, derivatives of this compound have been investigated as catholyte materials for non-aqueous redox flow batteries. Innovations in this area aim to improve the chemical stability and solubility of catholytes, enhancing the performance and lifespan of energy storage devices (Zhang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4,4-dimethoxyoxan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)3-4-11-5-6(7)8/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYQDBTLGSLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)




![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
